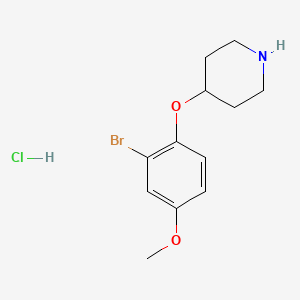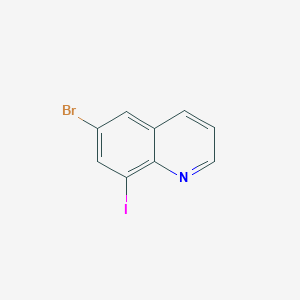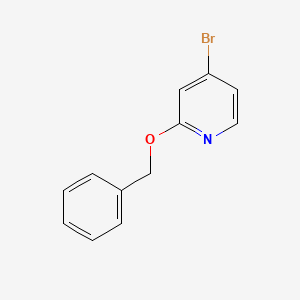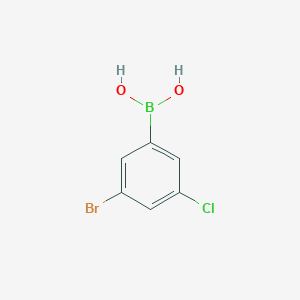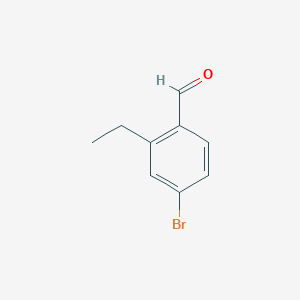
1-(Bromomethyl)cyclopropane-1-carbonitrile
Descripción general
Descripción
1-(Bromomethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C5H6BrN and a molecular weight of 160.01 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) . The reaction yields the product in excellent yields within about 3 seconds .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a bromomethyl group and a carbonitrile group attached .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Formation of Cyclopropane Derivatives : Fariña et al. (1986) reported the formation of cyclopropane bis-lactones through the reaction of bromofuranone with various nucleophiles, explaining this behavior through a mechanism involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen (Fariña et al., 1986).
Efficient Preparation of Cyclopropane-1-Carbonitriles : Wang et al. (2017) described the efficient formation of 2,3-disubstituted cyclopropane-1-carbonitriles through a selective decarboxylation reaction of substituted 1-cyano-cyclopropane-1-carboxylates (Wang et al., 2017).
Microwave Spectrum Study : Pearson et al. (1975) investigated the microwave spectrum of cyclopropane(1,1)dicarbonitrile, contributing to the understanding of the molecule's structural properties (Pearson et al., 1975).
Reactions and Mechanisms
Catalytic Reduction Studies : Dahm and Peters (1996) explored the catalytic reductions of various dibromo and diiodo alkanes, including cyclopropane synthesis, using nickel(I) salen in different phases (Dahm & Peters, 1996).
Chiral Cyclopropane Synthesis : Kazuta et al. (2002) focused on the synthesis of chiral cyclopropane units as conformationally restricted analogues of histamine, demonstrating the cyclopropane ring's utility in bioactive compound synthesis (Kazuta, Matsuda, & Shuto, 2002).
Diels-Alder Reactions : Plemenkov et al. (2006) described the Diels-Alder reaction of 1-methylcycloprop-2-ene-1-carbonitrile with various dienes, illustrating the molecule's role in forming complex cyclopropane-containing compounds (Plemenkov et al., 2006).
Vibrational Spectra Analysis
- Conformation Studies of Bromomethylcyclopropane : Wurrey et al. (1982) conducted vibrational spectra studies on (bromomethyl)cyclopropane, contributing to the understanding of its conformational stability and changes (Wurrey, Krishnamoorthi, Pechsiri, & Kalasinsky, 1982).
Safety and Hazards
Mecanismo De Acción
- The compound’s interaction with its targets likely involves nucleophilic substitution reactions. For instance, the bromomethyl group can undergo intramolecular C-attack by a carbanion, leading to the formation of cyclopropane rings .
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
1-(bromomethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c6-3-5(4-7)1-2-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVFNLWVDQBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278811 | |
| Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98730-78-0 | |
| Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98730-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)cyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)cyclopropanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)
